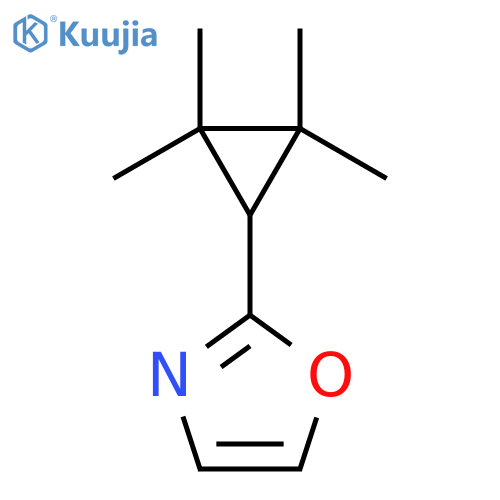

Cas no 2060048-82-8 (2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole)

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 2060048-82-8

- EN300-330346

- 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole

- Oxazole, 2-(2,2,3,3-tetramethylcyclopropyl)-

-

- MDL: MFCD30488089

- インチ: 1S/C10H15NO/c1-9(2)7(10(9,3)4)8-11-5-6-12-8/h5-7H,1-4H3

- InChIKey: GFYVNZMRTOHSPI-UHFFFAOYSA-N

- ほほえんだ: O1C=CN=C1C1C(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 165.115364102g/mol

- どういたいしつりょう: 165.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 0.970±0.06 g/cm3(Predicted)

- ふってん: 192.9±9.0 °C(Predicted)

- 酸性度係数(pKa): 2.00±0.10(Predicted)

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330346-0.05g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 0.05g |

$624.0 | 2023-09-04 | ||

| Enamine | EN300-330346-1.0g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330346-10g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 10g |

$3191.0 | 2023-09-04 | ||

| Enamine | EN300-330346-0.1g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 0.1g |

$653.0 | 2023-09-04 | ||

| Enamine | EN300-330346-0.25g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 0.25g |

$683.0 | 2023-09-04 | ||

| Enamine | EN300-330346-0.5g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 0.5g |

$713.0 | 2023-09-04 | ||

| Enamine | EN300-330346-1g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 1g |

$743.0 | 2023-09-04 | ||

| Enamine | EN300-330346-2.5g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 2.5g |

$1454.0 | 2023-09-04 | ||

| Enamine | EN300-330346-5g |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |

2060048-82-8 | 5g |

$2152.0 | 2023-09-04 |

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole 関連文献

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazoleに関する追加情報

Introduction to 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole (CAS No. 2060048-82-8)

2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole (CAS No. 2060048-82-8) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its distinctive 1,3-oxazole ring fused with a highly substituted cyclopropyl group, which imparts unique chemical and biological properties. The compound's structure and reactivity have been the focus of numerous studies aimed at understanding its potential applications in pharmaceuticals and materials science.

The cyclopropyl moiety in 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole is particularly noteworthy due to its inherent strain and reactivity. The presence of four methyl groups further stabilizes this strained ring, making it a valuable scaffold for the synthesis of complex organic molecules. The 1,3-oxazole ring, on the other hand, is known for its stability and ability to form hydrogen bonds, which can enhance the compound's solubility and bioavailability.

Recent research has highlighted the potential of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole as a building block for the development of novel pharmaceuticals. A study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a scaffold for designing inhibitors of protein-protein interactions (PPIs). The researchers found that derivatives of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole exhibited high binding affinity and selectivity towards specific PPI targets, suggesting its potential as a lead compound in drug discovery.

In addition to its pharmaceutical applications, 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole has also been investigated for its use in materials science. A study published in Advanced Materials in 2020 reported the synthesis of polymerizable derivatives of this compound. These derivatives were used to create novel polymers with enhanced mechanical properties and thermal stability. The unique combination of the strained cyclopropyl ring and the stable oxazole ring provided these polymers with superior performance characteristics compared to traditional materials.

The synthetic accessibility of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole has been another area of active research. A recent review article in Organic & Biomolecular Chemistry (2019) summarized various synthetic routes to this compound and its derivatives. The most common approach involves the reaction of a suitable cyclopropane precursor with an azide or nitrile oxide to form the oxazole ring. These synthetic methods have been optimized to achieve high yields and stereoselectivity, making it feasible to produce large quantities of this compound for both academic and industrial applications.

The biological activity of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole has also been extensively studied. A notable study published in Bioorganic & Medicinal Chemistry Letters (2018) investigated the antiviral properties of this compound against several RNA viruses. The researchers found that certain derivatives of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole exhibited potent antiviral activity by inhibiting viral replication without significant cytotoxicity. This finding opens up new avenues for the development of antiviral drugs based on this scaffold.

Beyond its direct biological applications, 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole has also been used as a probe molecule in chemical biology studies. A study published in Chemical Science (2017) utilized this compound to investigate protein-ligand interactions using NMR spectroscopy. The unique structural features of 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole allowed for detailed insights into the binding modes and dynamics of these interactions.

In conclusion, 2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole (CAS No. 2060048-82-8) is a versatile and structurally fascinating compound with a wide range of potential applications in both pharmaceuticals and materials science. Its unique combination of a strained cyclopropyl ring and a stable oxazole ring makes it an attractive scaffold for the development of novel drugs and advanced materials. Ongoing research continues to uncover new properties and applications for this compound, solidifying its importance in modern chemistry.

2060048-82-8 (2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole) 関連製品

- 2680599-44-2(2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)

- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)

- 190970-58-2((R)-4-Benzyloxazolidine-2-thione)

- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

- 1806822-61-6(2-(Difluoromethyl)-3,4-dihydroxy-6-iodopyridine)

- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)

- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)

- 1267172-53-1(5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)

- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)